1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol is a complex organic compound characterized by its unique cyclopentane ring structure substituted with an aminobutyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which undergoes alkylation to introduce the aminobutyl group. This is followed by hydroxylation to attach the hydroxyl group at the desired position. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as distillation and crystallization are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce fully saturated cyclopentane compounds.
Scientific Research Applications
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological activity.
Comparison with Similar Compounds
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclobutan-1-ol: This compound has a similar structure but with a cyclobutane ring instead of a cyclopentane ring.
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclohexan-1-ol: This variant features a cyclohexane ring, offering different steric and electronic properties.
Uniqueness: 1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-4-9(8-12)11(13)7-5-6-10(11,2)3/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
CXSRFKIVPXQOJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCCC1(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.